SSEA-4 is primarily sourced from human embryonic carcinoma cells and embryonic stem cells. It belongs to the class of glycolipids, specifically the globo-series gangliosides, which are complex carbohydrates attached to lipid molecules. The SSEA-4 hexaose analogue type 1 is classified under synthetic glycan analogues, aimed at studying cell interactions and signaling pathways associated with SSEA-4 expression.
The synthesis of SSEA-4 hexaose analogue type 1 typically involves multi-step glycosylation reactions, utilizing specific glycosyltransferases that facilitate the formation of the desired carbohydrate structure.
The detailed technical protocols can vary based on the specific synthetic route chosen by researchers.
The molecular structure of SSEA-4 hexaose analogue type 1 features a core glycan backbone composed of hexose units, typically including residues like N-acetylgalactosamine and galactose. The structure is characterized by:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structural integrity and purity of the synthesized analogue.
The chemical reactivity of SSEA-4 hexaose analogue type 1 can be explored through various biochemical assays:
These reactions help elucidate the functional role of SSEA-4 in biological systems.
The mechanism of action of SSEA-4 hexaose analogue type 1 involves its interaction with cell surface receptors that recognize sialic acid-containing glycans. This interaction can trigger signaling cascades that influence:
Data from studies using fluorescence microscopy can illustrate these interactions at a cellular level.
SSEA-4 hexaose analogue type 1 exhibits several notable physical and chemical properties:
These properties are critical for determining how the analogue will behave in biological systems.
SSEA-4 hexaose analogue type 1 has several applications in scientific research:
These applications highlight the importance of SSEA-4 hexaose analogue type 1 in advancing our understanding of cellular biology and developing novel therapeutic strategies.
The SSEA-4 hexaose analogue type 1 features a well-defined six-sugar backbone with the sequence Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc. This structure is synthesized as a sodium salt with the chemical formula C₄₃H₇₁N₂O₃₄Na and a molecular weight of 1,183.01 g/mol [1] [5]. Key components of its architecture include:
This hexasaccharide is distinguished by >75% purity (validated by NMR spectroscopy) and serves as a critical laboratory reagent for cancer stem cell research, though it is explicitly not approved for therapeutic applications [1] [9].
Table 1: Atomic Composition of SSEA-4 Hexaose Analogue Type 1
Component | Details |
---|---|
Chemical Formula | C₄₃H₇₁N₂O₃₄Na |
Molecular Weight | 1,183.01 g/mol |
Glycan Sequence | Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc |
Purity Specification | >75% (NMR) |
Synthesis Origin | Chemical |
The α2-3-linked sialic acid at the non-reducing end is the primary determinant of SSEA-4’s biological recognition. Crystallographic studies reveal that this residue adopts a horseshoe-shaped conformation, positioning itself parallel to the cell membrane to optimize antibody binding [6]. Key dynamic features include:
SSEA-4 hexaose analogue type 1 diverges significantly from structurally related glycans due to its terminal sialylation:
Table 2: Structural and Functional Comparison of Globo-Series Glycans
Glycan | Structure | Molecular Weight | Antibody Cross-Reactivity |
---|---|---|---|
SSEA-4 hexaose type 1 | Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc | 1,183.01 g/mol | None (ch28/11 specific) [6] |
SSEA-3 (Gb5Cer) | Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc | 1,040.98 g/mol* | Cross-reacts with MC813-70 [6] |
Globo-H hexaose | Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc | 1,071.94 g/mol* | Binds anti-Globo-H antibodies [6] |
Disialylated SSEA-4 type 1 | Neu5Acα2-8Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc | 1,496.25 g/mol | Undefined |
*Calculated from atomic compositions. |
The terminal Neu5Acα2-3 residue is indispensable for high-fidelity antibody recognition, as demonstrated by:
Comprehensive Compound Nomenclature
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1